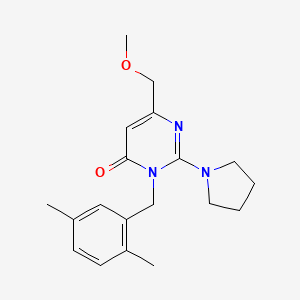
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as DMMP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of certain enzymes involved in cell growth and division. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to activate certain potassium channels in blood vessels, leading to vasodilation.
Effets Biochimiques Et Physiologiques
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects in the body. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and memory in animal models. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to lower blood pressure and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is also relatively unstable and can degrade over time, which can make it difficult to use in experiments.
Orientations Futures
There are several future directions for research on 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. In neuroscience, further studies are needed to fully understand the mechanism of action of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone and its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for maximum efficacy. In cardiovascular disease, further studies are needed to determine the long-term effects of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone on blood pressure and cardiovascular health. Additionally, there may be potential for 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone to be used in combination with other compounds for even greater therapeutic effect.
Méthodes De Synthèse
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-(1-pyrrolidinyl)acetonitrile with 2,5-dimethylbenzyl chloride, followed by the reaction of the resulting compound with formaldehyde and sodium methoxide. The final product is obtained through a cyclization reaction.
Applications De Recherche Scientifique
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-6-7-15(2)16(10-14)12-22-18(23)11-17(13-24-3)20-19(22)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBYJCXWLDKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethylphenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

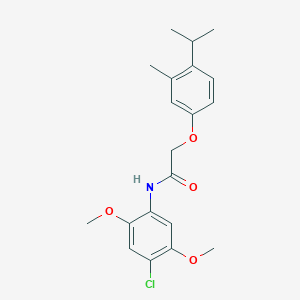
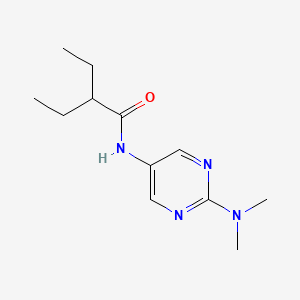
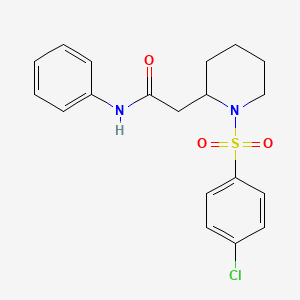
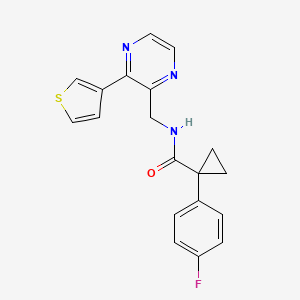
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
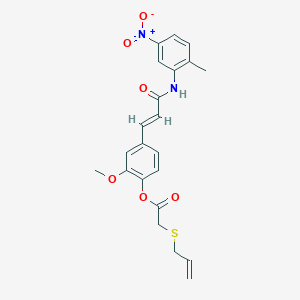
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)